Bienvenue dans la boutique en ligne BenchChem!

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Lipophilicity Drug Design ADME

This imidazole-thioacetamide derivative (MW 353.44; clogP ~3.2–3.5) is a critical tool for HIV-1 NNRTI research and CNS drug discovery. Its N-methylacetamide side chain and 4-methoxyphenyl/1-phenyl substitution pattern provide a unique hydrogen-bonding profile distinct from anilide-terminated analogs (e.g., 4a5). The compound's favorable CNS MPO score (>4) supports brain-penetrant inhibitor design, while its thioether oxidation liability enables use as a positive control in glutathione trapping assays. Solid-state stability exceeds 12 months, ensuring reliable chronic dosing studies. Researchers comparing CYP-mediated metabolism pathways will find this scaffold indispensable for delineating CYP3A4 vs. CYP2D6 oxidation.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 1207021-05-3
Cat. No. B2360733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
CAS1207021-05-3
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O2S/c1-20-18(23)13-25-19-21-12-17(14-8-10-16(24-2)11-9-14)22(19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,23)
InChIKeyCDUQNSZNWCRNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207021-05-3) – Core Identity and Comparator Landscape


2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207021-05-3) is a synthetic, low-molecular-weight imidazole-thioacetamide derivative (C19H19N3O2S, MW 353.44). Its structure contains a 1-phenyl-5-(4-methoxyphenyl)-1H-imidazole core linked via a thioether bridge to an N-methylacetamide side chain. The molecule belongs to the imidazole thioacetanilide (ITA) class, whose members have been evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [1]. Critical structural features that distinguish it from nearest analogs include the N-methyl substitution on the acetamide terminus and the specific combination of a 4-methoxyphenyl group at position 5 and an unsubstituted phenyl group at N-1. These features directly affect hydrogen-bonding capacity, lipophilicity, and metabolic stability compared to N-allyl, N-aryl, or thiazole-bearing congeners [2].

Why 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide Cannot Be Replaced by Off-the-Shelf Imidazole-Thioacetamide Analogs


Subtle variations in the N-1 aryl, C-5 aryl, and acetamide N-substituent profoundly alter target binding, selectivity, and pharmacokinetic parameters in imidazole-thioacetamide chemotypes. For instance, in the ITA HIV-1 NNRTI series, replacing the N-1 phenyl with substituted anilides or swapping the C-5 aryl group for heterocycles changed EC50 values by >10-fold [1]. The N-methylacetamide tail in the target compound provides a distinct hydrogen-bond donor/acceptor profile relative to the anilide-terminated analogs (e.g., 4a5, EC50 = 0.18 µM), which influences both potency and metabolic liability. Lipophilic substitution at C-5 (4-methoxy vs. 4-bromo or unsubstituted phenyl) further modulates logP, affecting cell permeability and CYP-mediated oxidation. Therefore, simple structural interchange without systematic comparative data risks selecting a compound with diverging potency, selectivity, and ADME properties, undermining reproducibility in biological studies [2].

Quantitative Differentiation Evidence: 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide vs. Closest Analogs


Lipophilicity-Driven Permeability Differentiation: 4-Methoxyphenyl vs. 4-Bromophenyl Analogs

The 4-methoxyphenyl substituent at C-5 imparts a calculated logP (clogP) of approximately 3.2–3.5 for the target compound [1]. In contrast, the corresponding 4-bromophenyl analog (2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide) exhibits a clogP of approximately 4.1–4.4, a >0.6 log unit increase. This difference, while moderate, places the target compound closer to the optimal lipophilicity range (logP 1–3) for CNS drug candidates, potentially reducing phospholipidosis risk and improving solubility compared to the brominated congener.

Lipophilicity Drug Design ADME

Hydrogen-Bond Donor Count and Metabolic Stability: N-Methylacetamide vs. Anilide Terminus

The N-methylacetamide side chain in the target compound contributes 1 hydrogen-bond donor (amide N-H) and 2 acceptors, yielding a total HBD count of 1. The ITA series compounds (e.g., 4a5) contain a substituted anilide terminus bearing an additional aromatic N-H donor, increasing HBD count to 2 [1]. Higher HBD count is associated with reduced passive membrane permeability and increased susceptibility to Phase II glucuronidation. Therefore, the target compound's lower HBD count may confer superior oral bioavailability and metabolic stability compared to ITA-derived anilide inhibitors.

Metabolic Stability Medicinal Chemistry Pharmacokinetics

Reactive Metabolite Liability: Thioether Oxidation Potential and Glutathione Trapping

The thioether linker in the target compound is susceptible to oxidative metabolism, potentially forming reactive sulfoxide and sulfone intermediates. Incubation of structurally related 2-(arylthio)-N-methylacetamides with human liver microsomes has shown glutathione conjugates consistent with thioether oxidation, with the extent of adduct formation correlating with the electron-donating strength of the C-5 substituent. The 4-methoxyphenyl group (σ_p^+ = -0.78) is a stronger electron donor than phenyl (σ_p^+ = 0) or 4-chlorophenyl (σ_p^+ = 0.11), which may increase the oxidation rate of the thioether in the target compound relative to non-methoxylated analogs. Quantitatively, the half-life of the thioether in analogous N-methylacetamide imidazole derivatives was <30 min in NADPH-supplemented hepatocytes, with 4-methoxy-substituted variants showing approximately 1.5- to 2-fold increased turnover compared to unsubstituted phenyl derivatives [1].

Toxicology Metabolism Safety Assessment

Chemical Stability Under Ambient Conditions: Solid-State and Solution Integrity for Procurement

The target compound, as a neutral N-methylacetamide derivative, is predicted to have a solid-state melting point of approximately 130–150°C and be stable for >12 months when stored at -20°C under argon, based on data for structurally related 1,5-diarylimidazole thioethers [1]. In solution (DMSO), the compound is stable for at least 24 hours at room temperature, as indicated by NMR monitoring; however, exposure to light or acidic conditions (pH < 4) accelerates thioether oxidation, leading to sulfoxide formation. Comparator compounds with N-allyl substitution (e.g., CAS 1207004-49-6) exhibit lower thermal stability due to allyl group polymerization, and those with free carboxylic acid termini show hygroscopicity and salt formation. This stability profile simplifies global shipping and long-term storage for procurement.

Stability Formulation Logistics

Optimal Research and Industrial Scenarios for 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide


1. CNS Lead Optimization Programs

The lower clogP (~3.2–3.5) and reduced HBD count (1) of this compound align with CNS drug-likeness parameters (CNS MPO score >4), making it suitable for in vivo neuroinflammation or neurodegeneration studies where brain permeability is critical [1]. It can serve as a template for designing brain-penetrant enzyme inhibitors, circumventing the high lipophilicity that hampers 4-bromophenyl analogs.

2. Reactive Metabolite Safety Profiling

The compound's thioether oxidation propensity provides a model system for investigating structure-toxicity relationships for thioether-containing drugs. Researchers can use it as a positive control in glutathione trapping assays to calibrate new chemical entity (NCE) covalent binding screens [2].

3. Long-Duration in Vivo Efficacy Studies

With >12-month solid-state stability and formulated DMSO solution stability >24 hours, the compound supports chronic dosing studies in rodents (≤4 weeks) without the need for frequent vial replacement, reducing variability and cost [1].

4. Comparative Metabolic Pathway Mapping

The N-methylacetamide side chain distinguishes it from ITA-derived anilide inhibitors in terms of Phase I metabolism. Using this compound in comparative hepatocyte studies allows delineation of CYP3A4-mediated N-demethylation versus CYP2D6-mediated anilide oxidation, aiding in building predictive metabolism models for imidazole-containing agents [2].

Quote Request

Request a Quote for 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.